3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide
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Overview
Description
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[63002,6]undecan-4-one;bromide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide typically involves multiple steps, starting with the formation of the core tricyclic structure. The synthetic route often includes the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions. The reaction conditions must be carefully optimized to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and precise control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common due to the stability of the sulfonium group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonium group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide has several scientific research applications:
Chemistry: Used as a model compound to study ganglionic blockers and their interactions with nicotinic receptors.
Biology: Employed in research to understand the autonomic nervous system and its regulation.
Medicine: Investigated for its potential use in controlling blood pressure during surgery and treating hypertensive emergencies.
Industry: Limited industrial applications due to its specific medical use, but it serves as a reference compound in pharmaceutical research.
Mechanism of Action
The compound acts as a ganglionic blocking agent by preventing the stimulation of postsynaptic receptors through competition with acetylcholine. This leads to a reduction in sympathetic tone and vasodilation, primarily affecting blood pressure. The molecular targets include nicotinic acetylcholine receptors in the autonomic ganglia.
Comparison with Similar Compounds
3,5-Dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide can be compared with other similar compounds, such as trimethaphan camsylate. While both compounds act as ganglionic blockers, this compound has a unique tricyclic structure that distinguishes it from other ganglionic blockers.
List of Similar Compounds
Properties
CAS No. |
21035-85-8 |
---|---|
Molecular Formula |
C22H25BrN2OS |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide |
InChI |
InChI=1S/C22H25N2OS.BrH/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H/q+1;/p-1 |
InChI Key |
RLXRHLGEJDJGKC-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
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